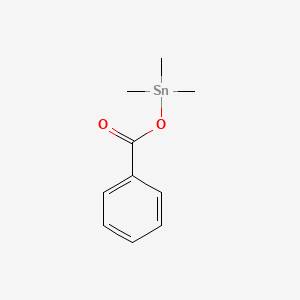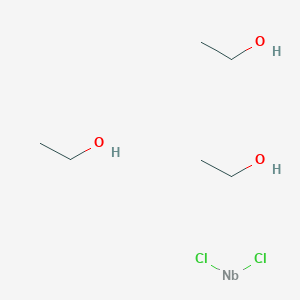
Copper;indium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper-indium compounds, particularly copper-indium alloys, are of significant interest due to their unique physical and chemical properties. These compounds are often used in various industrial applications, including electronics and photovoltaics. Copper-indium alloys form intermetallic compounds that exhibit unique characteristics, making them valuable in specialized applications .
Métodos De Preparación
Copper-indium compounds can be synthesized through various methods. One common method involves the elemental deposition of copper and indium layers, followed by a compound formation process. This method does not involve the use of hazardous gases and results in the formation of copper-indium compounds with proper stoichiometry and grain sizes . Industrial production methods often involve high-temperature processes to ensure the formation of desired intermetallic phases .
Análisis De Reacciones Químicas
Copper-indium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the selenization of copper-indium layers to form copper-indium diselenide involves a reaction with hydrogen selenide gas at elevated temperatures . Common reagents used in these reactions include hydrogen selenide and other chalcogenides. The major products formed from these reactions are often intermetallic compounds with unique structural properties .
Aplicaciones Científicas De Investigación
Copper-indium compounds have a wide range of scientific research applications. In the field of photovoltaics, copper-indium gallium selenide (CIGS) solar cells have gained significant attention due to their high efficiency and stability . These compounds are also used in the electronics industry as lead-free solders and in the production of thin-film transistors . Additionally, copper-indium compounds are being explored for their potential use in biomedical applications, including drug delivery and imaging .
Mecanismo De Acción
The mechanism of action of copper-indium compounds involves their interaction with various molecular targets and pathways. For example, in photovoltaic applications, copper-indium compounds act as efficient light absorbers, converting sunlight into electrical energy through the generation of electron-hole pairs . In biomedical applications, these compounds can interact with cellular components, leading to targeted drug delivery and imaging .
Comparación Con Compuestos Similares
Copper-indium compounds can be compared with other similar compounds, such as copper-gallium and copper-silver alloys. While copper-gallium compounds also exhibit unique properties, copper-indium compounds are often preferred for their superior stability and efficiency in photovoltaic applications . Copper-silver alloys, on the other hand, are commonly used in electronics due to their excellent electrical conductivity . The unique combination of properties in copper-indium compounds makes them valuable in a wide range of applications.
Similar Compounds::- Copper-gallium compounds
- Copper-silver alloys
- Indium-tin compounds
Propiedades
Número CAS |
12053-87-1 |
|---|---|
Fórmula molecular |
CuIn |
Peso molecular |
178.36 g/mol |
Nombre IUPAC |
copper;indium |
InChI |
InChI=1S/Cu.In |
Clave InChI |
HVMJUDPAXRRVQO-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[In] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



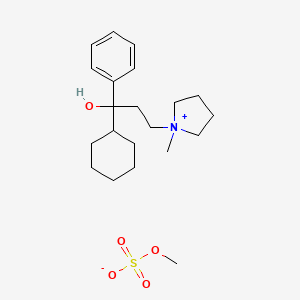
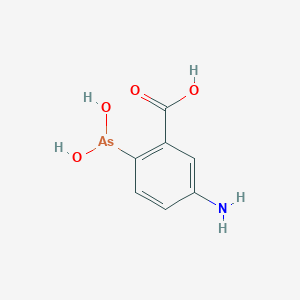
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate](/img/structure/B14723693.png)
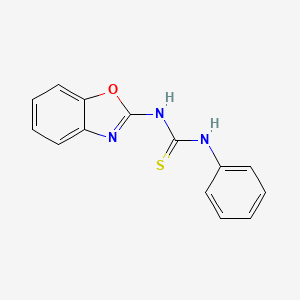

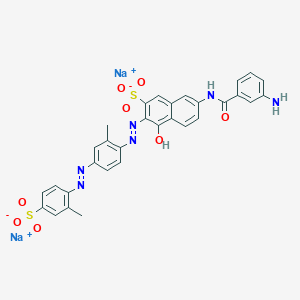
![4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B14723731.png)
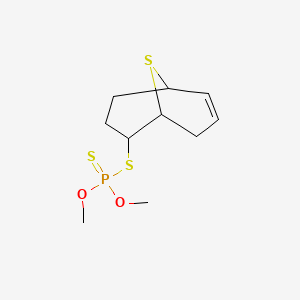

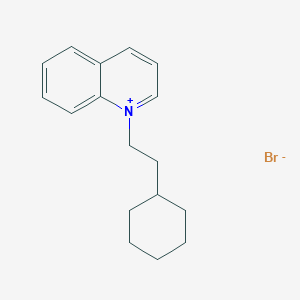
![2-[(2,4-Dichlorophenyl)methylidene]indene-1,3-dione](/img/structure/B14723753.png)
